molecular formula C11H7ClN2O B084986 4-Chloro-6-methoxyquinoline-3-carbonitrile CAS No. 13669-62-0

4-Chloro-6-methoxyquinoline-3-carbonitrile

Cat. No. B084986
CAS RN: 13669-62-0
M. Wt: 218.64 g/mol
InChI Key: VIKNILFXAQPQEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-chloro-6-methoxyquinoline-3-carbonitrile, involves multi-step reactions starting from simple raw materials. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through cyclization, nitrification, and chlorination steps. This method is suitable for large-scale production due to its simple operation and mild reaction conditions, achieving a product yield of 85% (Zhao, Lei, & Guo, 2017).

Molecular Structure Analysis

The molecular structure of chloroquinoline-3-carbonitrile derivatives, including those with substituents like 4-chloro and 6-methoxy groups, has been characterized through spectroscopic methods such as NMR, IR, and X-ray crystallography. These analyses provide detailed insights into the compound's molecular geometry, electronic structure, and intermolecular interactions, essential for understanding its chemical behavior and reactivity (Jukić et al., 2010).

Chemical Reactions and Properties

Chloroquinoline-3-carbonitrile derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclization, and reactions with electrophiles. These reactions are crucial for synthesizing biologically active compounds. The presence of the chloro and cyano groups on the quinoline ring significantly influences its reactivity, allowing for the synthesis of a wide range of chemical entities (Mekheimer et al., 2019).

Scientific Research Applications

  • Chemical Transformations : 6-Methylchromone-3-carbonitrile, a compound structurally related to 4-Chloro-6-methoxyquinoline-3-carbonitrile, exhibits significant chemical reactivity towards various nucleophilic reagents, leading to the formation of heterocyclic systems. This reactivity can be instrumental in synthesizing diverse biologically active compounds (Ibrahim & El-Gohary, 2016).

  • Synthesis and Reactions : Chloroquinoline-3-carbonitrile derivatives, which include 4-Chloro-6-methoxyquinoline-3-carbonitrile, have been the subject of comprehensive reviews focusing on their synthetic methods and chemical reactions. These compounds are used to produce various biologically active compounds, indicating their importance in medicinal chemistry (Mekheimer et al., 2019).

  • Fluorescent Dyes : Some derivatives, like 3‐aryl‐6‐methoxy‐2‐oxo‐1,2‐dihydroquinoline‐4‐carbonitriles, are used as solvent and pH-independent green fluorescent dyes. These compounds have applications in bioimaging and various analytical techniques (Enoua et al., 2012).

  • Chemosensor for Metals : Derivatives like 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 have been characterized as chemosensors for cadmium, showcasing potential applications in environmental monitoring and food safety (Prodi et al., 2001).

  • Antimicrobial Evaluation : Some 6-methoxyquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating their potential as therapeutic agents (Hagrs et al., 2015).

  • Optoelectronic Properties : Hydroquinoline derivatives, including those related to 4-Chloro-6-methoxyquinoline-3-carbonitrile, have been studied for their optoelectronic, nonlinear, and charge transport properties, suggesting applications in electronic and photonic devices (Irfan et al., 2020).

Safety And Hazards

The safety information for 4-Chloro-6-methoxyquinoline-3-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-chloro-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-15-8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKNILFXAQPQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625838
Record name 4-Chloro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxyquinoline-3-carbonitrile

CAS RN

13669-62-0
Record name 4-Chloro-6-methoxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-methoxy-quinoline-3-carbonitrile
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Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-6-(methyloxy)-3-quinolinecarboxamide (0.92 g, 3.9 mmol) in CH2Cl2 (8 mL) and Et3N (4 mL) at 0° C. was added TFAA (2.0 mL, 14 mmol) over 5 min. The reaction was warmed to rt and then stirred at this temperature for 2 h (complete by LCMS). The reaction solution was partitioned between water and CH2Cl2 and the organic phase was collected. The aqueous phase was further extracted with CH2Cl2. The organic layers were combined and washed with brine and dried over MgSO4. The solution was filtered and the solvent was removed in vacuo. The resulting material was redissolved in EtOAc and the product was precipitated via the addition of hexane. The solid material was collected by filtration and washed with cold hexanes and water to remove remaining Et3N. Isolated 580 mg (65%) of pure product as an off-white solid: LC/MS (ES) m/e 219 (M+H)+.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

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